1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride
Overview
Description
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C9H16ClN and a molecular weight of 173.68 g/mol . It is a spirocyclic compound, meaning it contains a spiro-connected ring system, which is a unique structural feature that can impart distinct chemical and biological properties. This compound is primarily used in research settings and is not intended for human or veterinary use.
Scientific Research Applications
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride involves several key steps. One of the primary methods includes the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams . The β-lactam ring is then reduced using alane to produce the desired spirocyclic amine . This method is scalable and can be used to produce the compound on an industrial scale .
Chemical Reactions Analysis
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the β-lactam ring with alane is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include chlorosulfonyl isocyanate for cycloaddition and alane for reduction . The major products formed from these reactions are spirocyclic amines and their derivatives .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds by binding to similar molecular targets and pathways . This can result in similar pharmacological effects, making it a valuable tool in drug development .
Comparison with Similar Compounds
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride is unique due to its spirocyclic structure. Similar compounds include:
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
Piperidine: A common structural motif in many drugs, known for its biological activity.
The uniqueness of this compound lies in its ability to provide similar biological activity to piperidine while potentially offering improved pharmacokinetic properties .
Properties
IUPAC Name |
3-cyclopropyl-2-azaspiro[3.3]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-4-9(5-1)6-10-8(9)7-2-3-7;/h7-8,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMUICGINCDKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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